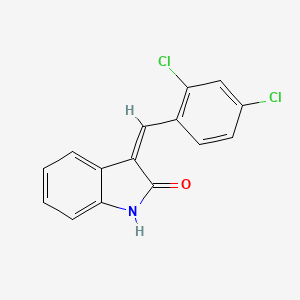![molecular formula C21H19ClN4 B11211735 7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211735.png)
7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-chlorophenyl group at the 7-position, a phenyl group at the 5-position, and a propylamine group at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and a suitable diketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chlorophenyl and phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Amine Introduction: The propylamine group is typically introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic substituents, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and strong bases (sodium hydride, potassium tert-butoxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act by binding to the active sites of enzymes or receptors, thereby inhibiting their activity. This binding can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in kinase inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(3-bromophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(3-chlorophenyl)-5-phenyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the propylamine group. These structural features contribute to its distinct biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19ClN4/c1-2-11-23-20-19-18(15-7-4-3-5-8-15)13-26(21(19)25-14-24-20)17-10-6-9-16(22)12-17/h3-10,12-14H,2,11H2,1H3,(H,23,24,25) |
InChI Key |
MXBFCXXEDKWVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11211666.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11211675.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B11211679.png)

![5-(3,4-Difluorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211693.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B11211701.png)
![5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11211704.png)
![1-[1-(3,5-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B11211712.png)
![4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11211723.png)
![2,4-dihydroxy-N'-[(E)-pyridin-3-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide](/img/structure/B11211727.png)
![4-({[(3,4,5-Trimethoxyphenyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B11211731.png)
![5-bromo-2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11211734.png)
